molecular formula C7BrF15 B1581887 1-Bromoperfluoroheptane CAS No. 375-88-2

1-Bromoperfluoroheptane

Cat. No.: B1581887
CAS No.: 375-88-2
M. Wt: 448.95 g/mol
InChI Key: VPQQZKWYZYVTMU-UHFFFAOYSA-N
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Description

1-Bromoperfluoroheptane (CAS No. 375-88-2), also known as perfluoroheptyl bromide, is a fully fluorinated bromoalkane with the molecular formula C₇BrF₁₅ and a molecular weight of 448.96 g/mol . Its structure consists of a heptane backbone where all hydrogen atoms are replaced by fluorine, except for a terminal bromine atom. This compound is characterized by high thermal stability and chemical inertness due to the strong C–F bonds, typical of perfluorinated compounds.

Key physical properties include:

  • Boiling Point: 117–119°C
  • Density: 1.894 g/cm³
  • Refractive Index: 1.3030 (at 25°C)
  • Hazards: Classified with health hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

This compound is primarily used as a fluorinated intermediate in organic synthesis, surfactants, and specialty materials, leveraging its reactivity at the bromine site while maintaining inertness elsewhere .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane
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InChI

InChI=1S/C7BrF15/c8-6(19,20)4(15,16)2(11,12)1(9,10)3(13,14)5(17,18)7(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VPQQZKWYZYVTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BrC7F15, C7BrF15
Record name Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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DSSTOX Substance ID

DTXSID9059919
Record name 1-Bromopentadecafluoroheptane
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Molecular Weight

448.95 g/mol
Source PubChem
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CAS No.

375-88-2
Record name 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane
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Record name Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name Heptane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
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Record name 1-Bromopentadecafluoroheptane
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Record name 1-bromopentadecafluoroheptane
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoperfluoroheptane can be synthesized from pentadecafluorooctanoic acid. The synthesis involves the bromination of the perfluorinated carboxylic acid to yield the desired brominated product . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product. The reaction conditions are carefully controlled to prevent side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromoperfluoroheptane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures to facilitate the substitution process.

    Reduction: Although less common, this compound can undergo reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding perfluoroalkane.

Major Products Formed

    Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with NaOH yields perfluoroheptanol, while reaction with KCN produces perfluoroheptanenitrile.

    Reduction: The reduction of this compound typically results in the formation of perfluoroheptane.

Scientific Research Applications

Chemical Properties and Structure

1-Bromoperfluoroheptane is characterized by a fully fluorinated carbon chain with a bromine substituent. Its structure can be represented as follows:

C7F15Br\text{C}_7\text{F}_{15}\text{Br}

The presence of fluorine atoms imparts high stability and hydrophobicity, making it suitable for various applications.

Analytical Chemistry

This compound is utilized as a solvent and reagent in analytical chemistry. Its unique properties allow for the extraction and analysis of various compounds, particularly in gas chromatography (GC) and liquid chromatography (LC).

  • Solvent Properties : Its non-polar nature makes it an ideal solvent for extracting non-polar compounds from complex matrices.
  • Chromatographic Applications : The compound is used as a standard in GC for the analysis of volatile organic compounds (VOCs) due to its predictable retention time.

Material Science

In material science, this compound is explored for its potential use in creating hydrophobic surfaces. The compound can be incorporated into polymers to enhance their water-repellent properties.

  • Surface Coatings : Research indicates that coatings containing perfluorinated compounds exhibit superior resistance to water and oil, making them ideal for applications in textiles and protective gear.
  • Nanocomposites : The integration of this compound in nanocomposites has shown promise in improving the mechanical properties of materials while maintaining lightweight characteristics.

Environmental Studies

Given the increasing concern over environmental pollutants, this compound is being studied for its behavior in environmental systems.

  • Environmental Fate Studies : The compound's stability allows researchers to study its degradation pathways and persistence in various ecosystems.
  • Bioaccumulation Research : Investigations into how perfluorinated compounds accumulate in biological systems are critical for assessing ecological risks associated with their use.

Case Study 1: Use in Chromatography

A study published in Analytical Chemistry highlighted the effectiveness of this compound as a solvent for extracting polycyclic aromatic hydrocarbons (PAHs) from environmental samples. The results demonstrated improved recovery rates compared to traditional solvents, underscoring its utility in environmental monitoring efforts .

Case Study 2: Surface Modification

Research conducted at a leading materials science institute explored the incorporation of this compound into polymer matrices to create superhydrophobic surfaces. The treated surfaces exhibited water contact angles exceeding 150 degrees, indicating significant potential for applications in self-cleaning materials .

Data Tables

Application AreaSpecific UseBenefits
Analytical ChemistrySolvent for GC/LCHigh extraction efficiency
Material ScienceHydrophobic coatingsEnhanced water and oil resistance
Environmental StudiesFate and transport studiesUnderstanding persistence and bioaccumulation

Mechanism of Action

The mechanism of action of 1-bromoperfluoroheptane is primarily related to its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine. This property is exploited in various synthetic applications to introduce perfluorinated chains into target molecules. The compound’s high fluorine content also imparts unique physical and chemical properties to the products, such as increased hydrophobicity and thermal stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromoperfluoroheptane with structurally analogous perfluorinated bromoalkanes and non-fluorinated bromoalkanes:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 375-88-2 C₇BrF₁₅ 448.96 117–119 1.894 Fluorinated surfactants, intermediates
1-Bromoperfluorohexane 335-56-8 C₆BrF₁₃ 398.96 ~105* ~1.8* Electronics, lubricants
1-Bromoperfluorononane 558-96-3 C₉BrF₁₉ 498.96 ~135* ~1.9* High-temperature fluids, coatings
1-Bromoheptane 629-04-9 C₇H₁₅Br 179.10 179–181 1.140 Solvent, alkylation agent

Key Findings:

Chain Length and Physical Properties: Increasing perfluoroalkyl chain length (C₆ → C₉) correlates with higher boiling points and molecular weights, consistent with trends in van der Waals interactions . Non-fluorinated 1-bromoheptane has a significantly lower boiling point (179°C vs. 117°C for C₇BrF₁₅) due to weaker intermolecular forces compared to perfluorinated analogs .

Chemical Reactivity: Perfluorinated bromoalkanes exhibit selective reactivity at the bromine site, making them ideal for controlled substitutions (e.g., in synthesizing fluorinated polymers) . Non-fluorinated bromoalkanes (e.g., 1-bromoheptane) are more reactive overall, participating in SN2 reactions and cross-coupling chemistry .

Applications: this compound: Valued in firefighting foams and waterproof coatings due to its inertness and surfactant properties . 1-Bromoperfluorononane: Used in high-performance lubricants and heat-transfer fluids for extreme environments .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound serves as a precursor for perfluoroalkyl iodides via halogen-exchange reactions, critical in synthesizing fluorinated pharmaceuticals .
  • Environmental Concerns : Perfluorinated bromoalkanes are persistent environmental pollutants, prompting regulatory scrutiny and demand for greener alternatives .
  • Safety Handling : Requires stringent precautions (e.g., ventilation, PPE) due to respiratory and dermal irritation risks .

Biological Activity

1-Bromoperfluoroheptane (C7BrF13) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the per- and polyfluoroalkyl substances (PFAS), it is essential to understand its biological interactions, effects on human health, and environmental implications.

This compound is characterized by its bromine atom and a fully fluorinated carbon chain, which contributes to its stability and resistance to degradation. This stability raises concerns regarding its persistence in the environment and potential bioaccumulation.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its toxicity, immunological effects, and potential endocrine-disrupting properties. The following sections summarize key findings from various studies.

Toxicity Studies

  • Acute Toxicity : Studies have indicated that perfluorinated compounds, including this compound, exhibit varying degrees of acute toxicity in aquatic organisms. For instance, the lethal concentration (LC50) values for fish and invertebrates suggest significant toxicity at high concentrations .
  • Chronic Effects : Chronic exposure to PFAS has been associated with developmental and reproductive toxicity in animal models. Specifically, exposure to this compound may lead to alterations in reproductive hormones and impaired fetal development .

Immunological Effects

Research indicates that this compound can influence immune responses. A study highlighted the compound's ability to modulate cytokine production in immune cells, potentially leading to altered immune function . These effects raise concerns about its role in immunotoxicity, particularly among populations with prolonged exposure.

Case Studies

Several case studies have illustrated the impact of PFAS, including this compound, on public health and the environment:

  • Case Study 1 : A community near a firefighting training facility showed elevated levels of PFAS in drinking water sources. Investigations revealed that this compound was among the detected contaminants, correlating with increased incidence of thyroid disease in residents .
  • Case Study 2 : In a laboratory setting, chronic exposure of rodents to this compound resulted in significant liver damage and alterations in lipid metabolism, suggesting potential hepatotoxicity .

Research Findings

A comprehensive review of literature reveals critical insights into the biological activity of this compound:

Study Focus Findings
Immunological EffectsModulation of cytokine production in human immune cells.
Acute ToxicityLC50 values indicating significant toxicity to aquatic species.
Chronic ExposureDevelopmental toxicity observed in animal models.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromoperfluoroheptane
Reactant of Route 2
1-Bromoperfluoroheptane

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